N-(2,5-Dimethoxyphenyl)-3-hydroxy-4-((5-((2-hydroxyethyl)sulphonyl)-2-methoxyphenyl)azo)naphthalene-2-carboxamide
Description
This compound is a naphthalene-based azo dye derivative characterized by a complex molecular architecture. Its core structure includes a naphthalene carboxamide backbone substituted with a 2,5-dimethoxyphenyl group, a hydroxy group at position 3, and an azo-linked 2-methoxyphenyl moiety bearing a (2-hydroxyethyl)sulphonyl group at position 3. Azo dyes of this class are widely utilized in industrial applications, including textiles and pigments, due to their vibrant color profiles and stability.
Properties
CAS No. |
79641-12-6 |
|---|---|
Molecular Formula |
C28H27N3O8S |
Molecular Weight |
565.6 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-3-hydroxy-4-[[5-(2-hydroxyethylsulfonyl)-2-methoxyphenyl]diazenyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C28H27N3O8S/c1-37-18-8-10-24(38-2)22(15-18)29-28(34)21-14-17-6-4-5-7-20(17)26(27(21)33)31-30-23-16-19(9-11-25(23)39-3)40(35,36)13-12-32/h4-11,14-16,32-33H,12-13H2,1-3H3,(H,29,34) |
InChI Key |
GQGXSIQPECXJTG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=CC(=C4)S(=O)(=O)CCO)OC |
Origin of Product |
United States |
Biological Activity
N-(2,5-Dimethoxyphenyl)-3-hydroxy-4-((5-((2-hydroxyethyl)sulphonyl)-2-methoxyphenyl)azo)naphthalene-2-carboxamide, also known as compound 79641-12-6, is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, structure-activity relationships (SAR), and case studies.
Chemical Structure and Properties
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C28H27N3O8S |
| Molecular Weight | 565.6 g/mol |
| CAS Number | 79641-12-6 |
| IUPAC Name | N-(2,5-dimethoxyphenyl)-3-hydroxy-4-((5-(2-hydroxyethylsulfonyl)-2-methoxyphenyl)azo)naphthalene-2-carboxamide |
| Purity | ≥95% |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The azo group in its structure is known to enhance the lipophilicity of compounds, which can improve their absorption and distribution in biological systems. The presence of sulfonyl and methoxy groups may also contribute to its bioactivity by influencing solubility and molecular interactions.
Antimicrobial Activity
Research has indicated that naphthalene derivatives, including this compound, exhibit significant antimicrobial properties. For instance, studies on related naphthalene-2-carboxamide derivatives have demonstrated effective inhibition against a range of bacterial strains. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 7.11 µM, indicating potent antimicrobial activity comparable to established antibiotics like ethambutol .
Anticancer Activity
The compound's potential anticancer effects have been investigated through various assays. In vitro studies have shown that naphthalene derivatives can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. For example, certain substituted naphthalamides exhibited IC50 values in the low micromolar range against breast cancer cell lines, suggesting a promising avenue for further research into their therapeutic potential .
Anti-Tuberculosis Activity
Recent evaluations of naphthalene derivatives have highlighted their anti-tuberculosis (TB) activity. Compounds similar to this compound have shown enhanced efficacy against Mycobacterium tuberculosis compared to traditional treatments. The structure-activity relationship analysis indicates that modifications to the naphthalene core can significantly impact activity levels .
Case Studies
-
Study on Antimicrobial Efficacy :
A study assessed the antimicrobial properties of various naphthalene derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with specific substitutions on the naphthalene ring exhibited superior activity, with some achieving MIC values below 10 µg/mL . -
Evaluation of Anticancer Properties :
In another investigation, a series of naphthalamides were tested for their cytotoxic effects on human cancer cell lines. The study found that compounds with electron-withdrawing groups showed increased potency in inhibiting cell growth, supporting the hypothesis that electronic properties play a crucial role in their biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Findings :
Solubility: The target compound’s (2-hydroxyethyl)sulphonyl group confers superior water solubility compared to Analog 1’s dimethylamino-sulphonyl (less polar) and Analog 2’s non-sulphonyl structure .
Synthetic Utility : Analog 3 lacks an azo group but serves as a precursor in dye synthesis, highlighting structural flexibility in this chemical class .
Research Implications
- The (2-hydroxyethyl)sulphonyl group in the target compound may offer a balance between hydrophilicity and durability, making it suitable for aqueous dyeing processes.
- Comparative studies suggest that chloro and methyl substituents (e.g., Analog 2) improve lightfastness but at the cost of solubility, limiting their application scope .
- Further research is needed to quantify the target compound’s thermal stability and environmental impact relative to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
